![molecular formula C10H11IO2S B1458363 3-Yodo-4,5,6,7-tetrahidrobenzo[b]tiofeno-2-carboxilato de metilo CAS No. 1428794-86-8](/img/structure/B1458363.png)

3-Yodo-4,5,6,7-tetrahidrobenzo[b]tiofeno-2-carboxilato de metilo

Descripción general

Descripción

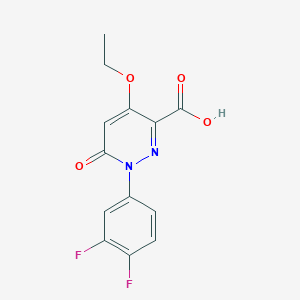

“Methyl 3-iodo-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate” is an active pharmaceutical intermediate . It is a derivative of thiophene, a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

A series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized using Gewald synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of “Methyl 3-iodo-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate” is derived from thiophene, which is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position .Chemical Reactions Analysis

The condensation of an amino carboxyalkyl derivative of 4,5,6,7-tetrahydrobenzo[b]thiophene with salicylaldehyde yielded a potentially tridentate Schiff base (HSAT), which formed a series of copper (II) complexes .Aplicaciones Científicas De Investigación

Química medicinal: propiedades anticancerígenas

Los derivados del tiofeno, incluyendo el 3-Yodo-4,5,6,7-tetrahidrobenzo[b]tiofeno-2-carboxilato de metilo, se han explorado por sus propiedades anticancerígenas. Son parte de una clase más amplia de compuestos heterocíclicos que han demostrado eficacia contra varias líneas celulares cancerosas . Las características estructurales del compuesto le permiten interactuar con objetivos biológicos, potencialmente inhibiendo el crecimiento y la proliferación de las células cancerosas.

Semiconductores orgánicos

La parte del tiofeno es integral para el desarrollo de semiconductores orgánicos. El this compound se puede utilizar para sintetizar materiales para transistores de efecto de campo orgánicos (OFET) y diodos orgánicos emisores de luz (OLED) . Su estructura molecular contribuye a las propiedades de transporte de carga que se requieren en estas aplicaciones.

Fármacos antiinflamatorios y analgésicos

Los derivados del tiofeno son conocidos por sus efectos antiinflamatorios y analgésicos. El compuesto en cuestión podría ser un precursor en la síntesis de fármacos que modulan las vías inflamatorias y proporcionan alivio del dolor . Su capacidad para incorporarse en varios marcos de fármacos lo convierte en una entidad valiosa en el diseño de fármacos.

Agentes antimicrobianos

La investigación ha indicado que los compuestos de tiofeno exhiben actividad antimicrobiana. El this compound podría utilizarse para desarrollar nuevos agentes antimicrobianos que se dirijan a cepas resistentes de bacterias y otros patógenos .

Inhibidores de la corrosión

En química industrial, los derivados del tiofeno sirven como inhibidores de la corrosión. El compuesto en cuestión podría sintetizarse en recubrimientos o aditivos que protegen los metales y las aleaciones de los procesos corrosivos .

Moduladores del receptor H4 de la histamina

El this compound se ha identificado como un intermedio en la síntesis de moduladores del receptor H4 de la histamina . Estos moduladores pueden tener aplicaciones terapéuticas en el tratamiento de enfermedades alérgicas e inflamatorias mediante la regulación de las respuestas inmunitarias.

Direcciones Futuras

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Mecanismo De Acción

Target of Action

The primary targets of Methyl 3-iodo-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Mode of Action

Thiophene derivatives are known to interact with various biological targets, leading to a variety of effects .

Biochemical Pathways

Thiophene derivatives have been shown to interact with a variety of biochemical pathways, leading to diverse biological effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl 3-iodo-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate . These factors can include the physiological environment within the body, such as pH and temperature, as well as external environmental factors.

Propiedades

IUPAC Name |

methyl 3-iodo-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IO2S/c1-13-10(12)9-8(11)6-4-2-3-5-7(6)14-9/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNGQACAGDGCSBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(S1)CCCC2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-9-methoxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B1458280.png)

![{[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride](/img/structure/B1458285.png)

![2-(7-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine hydrochloride](/img/structure/B1458288.png)